Cas no 1335520-31-4 ((2R)-1-cyclobutylpropan-2-amine)

(2R)-1-Cyclobutylpropan-2-amine is a chiral amine compound featuring a cyclobutyl substituent, which imparts structural rigidity and potential stereoselective reactivity. Its defined (R)-configuration ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The cyclobutyl group enhances steric and electronic properties, influencing binding affinity in drug design or catalytic processes. This compound is commonly employed as a building block in medicinal chemistry, particularly for developing bioactive molecules targeting central nervous system disorders or as a ligand in organocatalysis. Its stability and well-characterized stereochemistry facilitate reproducible results in research and industrial applications. Proper handling under inert conditions is recommended due to its amine functionality.
(2R)-1-cyclobutylpropan-2-amine structure
1335520-31-4 structure
Product Name:(2R)-1-cyclobutylpropan-2-amine
CAS No:1335520-31-4
MF:C7H15N
MW:113.200701951981
CID:6120280
PubChem ID:124506916
Update Time:2025-10-25

(2R)-1-cyclobutylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-cyclobutylpropan-2-amine
    • (R)-1-cyclobutylpropan-2-aMine
    • Cyclobutaneethanamine, α-methyl-, (αR)-
    • EN300-1858488
    • SCHEMBL21765542
    • 1335520-31-4
    • Inchi: 1S/C7H15N/c1-6(8)5-7-3-2-4-7/h6-7H,2-5,8H2,1H3/t6-/m1/s1
    • InChI Key: GPEFCRXOFGOZFQ-ZCFIWIBFSA-N
    • SMILES: C(C1CCC1)[C@H](N)C

Computed Properties

  • Exact Mass: 113.120449483g/mol
  • Monoisotopic Mass: 113.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 66.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 0.876±0.06 g/cm3(Predicted)
  • Boiling Point: 132.0±8.0 °C(Predicted)
  • pka: 10.76±0.10(Predicted)

(2R)-1-cyclobutylpropan-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1858488-1g
(2R)-1-cyclobutylpropan-2-amine
1335520-31-4
1g
$1057.0 2023-09-18
Enamine
EN300-1858488-5g
(2R)-1-cyclobutylpropan-2-amine
1335520-31-4
5g
$3065.0 2023-09-18
Enamine
EN300-1858488-10g
(2R)-1-cyclobutylpropan-2-amine
1335520-31-4
10g
$4545.0 2023-09-18
Enamine
EN300-1858488-0.05g
(2R)-1-cyclobutylpropan-2-amine
1335520-31-4
0.05g
$888.0 2023-09-18
Enamine
EN300-1858488-0.1g
(2R)-1-cyclobutylpropan-2-amine
1335520-31-4
0.1g
$930.0 2023-09-18
Enamine
EN300-1858488-0.25g
(2R)-1-cyclobutylpropan-2-amine
1335520-31-4
0.25g
$972.0 2023-09-18
Enamine
EN300-1858488-0.5g
(2R)-1-cyclobutylpropan-2-amine
1335520-31-4
0.5g
$1014.0 2023-09-18
Enamine
EN300-1858488-1.0g
(2R)-1-cyclobutylpropan-2-amine
1335520-31-4
1g
$1829.0 2023-06-01
Enamine
EN300-1858488-2.5g
(2R)-1-cyclobutylpropan-2-amine
1335520-31-4
2.5g
$2071.0 2023-09-18
Enamine
EN300-1858488-5.0g
(2R)-1-cyclobutylpropan-2-amine
1335520-31-4
5g
$5304.0 2023-06-01

Additional information on (2R)-1-cyclobutylpropan-2-amine

Recent Advances in the Study of (2R)-1-cyclobutylpropan-2-amine (CAS: 1335520-31-4): A Comprehensive Research Brief

The compound (2R)-1-cyclobutylpropan-2-amine (CAS: 1335520-31-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this molecule, focusing on its synthesis, pharmacological properties, and emerging roles in drug development. The compound's unique structural features, including its cyclobutyl moiety and chiral center, make it a promising candidate for further investigation.

Recent studies have highlighted the synthetic pathways for (2R)-1-cyclobutylpropan-2-amine, with particular emphasis on enantioselective synthesis to ensure high purity of the (R)-enantiomer. Advanced catalytic methods, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve this goal. These methods not only improve yield but also reduce environmental impact, aligning with the growing demand for sustainable pharmaceutical manufacturing practices.

Pharmacological evaluations of (2R)-1-cyclobutylpropan-2-amine have revealed its potential as a modulator of central nervous system (CNS) targets. Preliminary in vitro and in vivo studies suggest that the compound exhibits affinity for specific neurotransmitter receptors, including serotonin and dopamine receptors. This activity profile positions it as a candidate for treating neurological disorders such as depression, anxiety, and Parkinson's disease. However, further preclinical studies are required to fully elucidate its mechanism of action and therapeutic window.

In addition to its CNS applications, (2R)-1-cyclobutylpropan-2-amine has shown promise in oncology research. Recent findings indicate that the compound may act as a small-molecule inhibitor of certain kinases involved in cancer cell proliferation. Structural-activity relationship (SAR) studies are underway to optimize its efficacy and selectivity, with the aim of developing novel targeted therapies. These efforts are supported by computational modeling and high-throughput screening techniques, which accelerate the identification of lead compounds.

The safety and toxicological profile of (2R)-1-cyclobutylpropan-2-amine is another critical area of investigation. Early toxicology studies have demonstrated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, comprehensive assessments of long-term effects and potential off-target interactions are still needed. Regulatory considerations, such as compliance with Good Laboratory Practice (GLP) standards, are also being addressed to facilitate future clinical trials.

In conclusion, (2R)-1-cyclobutylpropan-2-amine (CAS: 1335520-31-4) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its dual potential in CNS and oncology applications, coupled with advances in synthetic methodologies, underscores its significance. Continued interdisciplinary collaboration will be essential to translate these findings into clinically viable therapies. This brief serves as a foundation for researchers seeking to explore the compound's full potential and contribute to its development.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD